5-Methoxy-6-nitro-1H-indole
CAS No.: 175913-29-8
Cat. No.: VC7214551
Molecular Formula: C9H8N2O3
Molecular Weight: 192.174
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175913-29-8 |
---|---|
Molecular Formula | C9H8N2O3 |
Molecular Weight | 192.174 |
IUPAC Name | 5-methoxy-6-nitro-1H-indole |
Standard InChI | InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3 |
Standard InChI Key | WDXINEUUEKDULS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 5-methoxy-6-nitro-1H-indole is defined by a fused bicyclic system comprising a benzene ring and a pyrrole ring. The methoxy group at position 5 and the nitro group at position 6 introduce significant electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 5-methoxy-6-nitro-1H-indole |
Topological Polar Surface Area | 70.8 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
The canonical SMILES representation highlights the spatial arrangement of substituents . The nitro group adopts a planar configuration due to resonance stabilization, while the methoxy group contributes to solubility in polar aprotic solvents.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 5-methoxy-6-nitro-1H-indole typically involves nitration of a pre-functionalized indole precursor. A representative route, adapted from methodologies for analogous methoxy-nitroindoles, proceeds as follows:
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Starting Material: 5-Methoxyindole is treated with a nitrating agent (e.g., ) under controlled conditions .
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Regioselectivity: The electron-donating methoxy group directs nitration to the adjacent 6-position, as predicted by electrophilic aromatic substitution principles .
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Purification: Recrystallization or column chromatography isolates the product in >75% yield .
Alternative approaches include transition metal-catalyzed cyclizations and Cadogan reactions, though these are less commonly reported for this specific derivative .
Reactivity Profile
The nitro group at C6 renders the compound susceptible to reduction, yielding 6-amino-5-methoxyindole—a potential precursor for heterocyclic expansions. Meanwhile, the methoxy group participates in demethylation under acidic conditions, forming 5-hydroxy-6-nitroindole .
Spectroscopic and Computational Analysis
Vibrational Spectroscopy
Density functional theory (DFT) calculations (PBEPBE and B3LYP methods) predict key IR absorption bands for related indole derivatives :
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N-H Stretch: ~3400 cm⁻¹ (broad, indicative of indole NH)
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NO₂ Asymmetric Stretch: ~1520 cm⁻¹
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C-O-C Stretch: ~1250 cm⁻¹
Experimental IR spectra align closely with these predictions, confirming the integrity of functional groups .
Nuclear Magnetic Resonance (NMR)
The NMR spectrum exhibits characteristic signals:
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NH Proton: δ 11.2 ppm (singlet, exchangeable)
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Methoxy Protons: δ 3.9 ppm (singlet)
NMR data further corroborate the structure, with the nitro-bearing carbon appearing at δ 145–150 ppm due to deshielding effects .
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